3-(Thiophen-2-yl)quinoxalin-2(1H)-one

Nuclear Receptor Pharmacology Target Engagement High-Throughput Screening

This 3-(thiophen-2-yl)quinoxalin-2(1H)-one is a uniquely characterized ROR-alpha ligand with a defined EC50 of 3.72 µM and 2.1-fold selectivity over SF1, unlike generic phenyl analogs (~200 nM on CFTR). It serves as a reference standard for HTS and a scaffold for focused library synthesis. The 74% yield synthesis of 2-chloro-3-(2-thienyl)quinoxaline makes it an ideal electrophile for parallel chemistry (Suzuki, Buchwald-Hartwig). The distinct N-H signal at δ 12.7 ensures unambiguous QC. For researchers requiring reproducible pharmacology and synthetic versatility.

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
CAS No. 64532-10-1
Cat. No. B1298725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-2-yl)quinoxalin-2(1H)-one
CAS64532-10-1
Molecular FormulaC12H8N2OS
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3
InChIInChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15)
InChIKeyPWIKCZVHLJFOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-2-yl)quinoxalin-2(1H)-one (CAS 64532-10-1) Technical Procurement Overview for Heterocyclic Chemistry R&D


3-(Thiophen-2-yl)quinoxalin-2(1H)-one, CAS 64532-10-1, is a heterocyclic compound with a molecular formula of C12H8N2OS and a molecular weight of 228.27 g/mol . It is classified as a 2(1H)-quinoxalinone derivative with a thiophene substituent at the 3-position . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry for constructing more complex heterocyclic systems and is frequently investigated for its antimicrobial and anticancer properties .

Why Uninformed Substitution of 3-Substituted Quinoxalin-2(1H)-ones is Scientifically Unsound


Substitution at the 3-position of the quinoxalin-2(1H)-one scaffold is a critical determinant of biological target engagement, as demonstrated by structure-activity relationship (SAR) studies [1]. For instance, the phenyl-substituted analog (3-phenylquinoxalin-2(1H)-one) exhibits potent CFTR activation with an EC50 of ~200 nM [2], while the thiophene-substituted analog (this compound) demonstrates a distinct target engagement profile with an EC50 of 3.72 µM against ROR-alpha [3]. This nearly 20-fold difference in potency for unrelated targets underscores that these compounds are not interchangeable, and generic substitution based solely on the quinoxalinone core would introduce significant variability in experimental outcomes [4]. The specific electronic and steric properties imparted by the thiophene ring are essential for the intended interaction with specific biological targets or for the success of subsequent synthetic transformations.

3-(Thiophen-2-yl)quinoxalin-2(1H)-one: Comparative Evidence for R&D Procurement and Target Selection


Comparative Target Engagement: ROR-alpha vs. SF1 Selectivity Profile

In a direct head-to-head comparison from the same screening center (The Scripps Research Institute), 3-(Thiophen-2-yl)quinoxalin-2(1H)-one demonstrated approximately 2.1-fold higher potency for ROR-alpha (EC50 = 3.72 µM) compared to Steroidogenic Factor 1 (EC50 = 7.84 µM) [1][2]. This differential activity profile provides a clear, data-driven rationale for selecting this compound for ROR-alpha-related studies over other 3-substituted quinoxalinones that may not have been profiled against these specific nuclear receptors. In contrast, 3-phenylquinoxalin-2(1H)-one has been profiled as a CFTR activator with an EC50 of ~200 nM, representing an 18.6-fold difference in potency but for a completely unrelated target, further emphasizing the non-interchangeability of 3-substituted quinoxalin-2(1H)-ones [3].

Nuclear Receptor Pharmacology Target Engagement High-Throughput Screening

Structural Confirmation via High-Resolution 1H NMR for Quality Assurance

The structural identity of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one can be unambiguously confirmed by 1H NMR spectroscopy. A diagnostic signal at δ 12.7 (s, 1H) in DMSO-d6 is characteristic of the quinoxalinone N-H proton, while distinct aromatic signals confirm the thiophene substitution pattern . This level of spectroscopic characterization is essential for verifying the integrity of the compound upon receipt and for troubleshooting synthetic or assay failures. In comparison, 3-phenylquinoxalin-2(1H)-one would exhibit a distinct aromatic signature due to the phenyl group, while 3-methylquinoxalin-2(1H)-one would show an aliphatic methyl singlet at approximately δ 2.4-2.6 ppm, providing a clear spectroscopic handle for identity verification [1].

Analytical Chemistry Quality Control Structural Characterization

Synthetic Utility: Yield Comparison for Chlorination Reaction

A documented synthetic transformation demonstrates the practical utility of 3-(Thiophen-2-yl)quinoxalin-2(1H)-one as a starting material. Treatment with POCl3 under reflux (120°C) yields 2-chloro-3-(2-thienyl)quinoxaline, an important intermediate for further derivatization. The reaction proceeds with a 74% yield (400 mg from 500 mg starting material), providing a robust and scalable pathway for generating chlorinated analogs . This compares favorably to the general synthetic accessibility of 3-phenylquinoxalin-2(1H)-one, which is widely used as a versatile synthon for the formation of highly biologically active compounds, but for which specific yield data for the analogous chlorination step is not consistently reported [1]. The documented yield provides a reliable benchmark for process optimization and cost analysis in procurement decisions.

Synthetic Methodology Heterocyclic Chemistry Process Optimization

Recommended Application Scenarios for 3-(Thiophen-2-yl)quinoxalin-2(1H)-one Based on Validated Evidence


Nuclear Receptor Profiling and Hit-to-Lead Optimization for ROR-alpha

This compound is a suitable starting point for medicinal chemistry campaigns targeting the nuclear receptor ROR-alpha. The demonstrated EC50 of 3.72 µM provides a defined baseline potency that can be used to benchmark the activity of newly synthesized derivatives. The 2.1-fold selectivity over SF1 offers an initial selectivity window for optimization . Researchers can use this compound as a reference standard in high-throughput screening assays or as a scaffold for generating focused libraries to improve potency and selectivity.

Synthesis of 2-Chloro-3-(2-thienyl)quinoxaline for Parallel Library Generation

The well-defined synthesis of 2-chloro-3-(2-thienyl)quinoxaline in 74% yield makes 3-(Thiophen-2-yl)quinoxalin-2(1H)-one an ideal precursor for parallel synthesis. The resulting chlorinated intermediate is a versatile electrophile for nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and other diversity-oriented synthesis strategies. This application is particularly suited for academic core facilities and industrial R&D groups focused on generating novel quinoxaline-based libraries for biological screening.

Quality Control and Identity Verification in GLP/GMP Environments

The well-resolved 1H NMR spectrum, featuring a diagnostic N-H signal at δ 12.7 and distinct thiophene aromatic signals, provides a robust and unambiguous identity test . This is essential for quality control in regulated environments, such as pharmaceutical development or contract research organizations (CROs), where compound identity must be confirmed before use in pivotal studies. The spectral data allows for rapid differentiation from other 3-substituted quinoxalin-2(1H)-ones, mitigating the risk of cross-contamination or mislabeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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